molecular formula C11H10N2O2 B2691360 5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1430851-78-7

5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B2691360
M. Wt: 202.213
InChI Key: ARONMVLHMSFNNF-UHFFFAOYSA-N
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Description

“5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde” is a pyrazole derivative . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The IUPAC name for this compound is 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques

Pyrazole derivatives, such as "5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde," are synthesized through various chemical reactions, including the Vilsmeier-Haack reaction, which is a common method used to introduce formyl groups into aromatic compounds. This method has been utilized to produce a wide range of pyrazole derivatives with potential biological activities (Bhat et al., 2016; Gurunanjappa et al., 2017).

Crystal Structure Analysis

The structural analysis of these compounds, including their crystal structure determination through X-ray diffraction, provides insights into their molecular geometry, which is crucial for understanding their chemical reactivity and interaction with biological targets. For instance, Xu and Shi (2011) detailed the crystal structure of a closely related compound, highlighting the coplanar arrangement of the aldehyde fragment with the pyrazole ring, which could influence its reactivity and binding properties (Xu & Shi, 2011).

Biological Applications

Antimicrobial and Antioxidant Properties

Pyrazole derivatives have been extensively studied for their antimicrobial and antioxidant activities. Compounds synthesized from pyrazole precursors have shown a broad spectrum of antimicrobial activities against various bacterial and fungal strains, as well as moderate to good antioxidant properties (Bhat et al., 2016; Gurunanjappa et al., 2017). These findings suggest that pyrazole derivatives could serve as valuable leads for the development of new antimicrobial and antioxidant agents.

Molecular Docking Studies

The application of molecular docking studies to pyrazole derivatives has provided further insights into their potential as therapeutic agents. For example, some synthesized compounds have been evaluated for their binding affinity towards enzymes or receptors involved in disease processes, offering a basis for the development of novel drugs with targeted mechanisms of action (Bhat et al., 2016).

Safety And Hazards

The safety and hazards of related compounds have been documented. For example, 5-Amino-3-methyl-1-phenylpyrazole has hazard statements H315 - H319 - H335 and precautionary statements P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 .

Future Directions

Pyrazoles have a wide range of applications in various fields of science and their popularity has skyrocketed since the early 1990s . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

2-methyl-3-oxo-5-phenyl-1H-pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-13-11(15)9(7-14)10(12-13)8-5-3-2-4-6-8/h2-7,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBULAJFESFHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N1)C2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

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